Hydroxy[3-(propan-2-yl)phenyl]acetonitrile
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Overview
Description
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a hydroxy group, a phenyl ring substituted with a propan-2-yl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile typically involves the reaction of 3-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the nitrile compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 3-(propan-2-yl)benzaldehyde.
Reduction: Formation of 3-(propan-2-yl)phenylamine.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile can be compared with similar compounds such as:
Hydroxy[3-(methyl)phenyl]acetonitrile: Differing by the presence of a methyl group instead of a propan-2-yl group.
Hydroxy[3-(ethyl)phenyl]acetonitrile: Differing by the presence of an ethyl group instead of a propan-2-yl group.
Hydroxy[3-(tert-butyl)phenyl]acetonitrile: Differing by the presence of a tert-butyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
606491-99-0 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-hydroxy-2-(3-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11,13H,1-2H3 |
InChI Key |
FQGPRXDIZZBPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C#N)O |
Origin of Product |
United States |
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